3-Fluoro-4-(methylthio)phenylboronic acid

Lipophilicity Drug Design Membrane Permeability

Precise electronic tuning in Suzuki-Miyaura couplings is challenging when both electron-withdrawing and electron-donating groups are needed on a single arylboronic acid. 3-Fluoro-4-(methylthio)phenylboronic acid (CAS 221030-80-4) solves this with its unique 3-F,4-SMe push-pull system. • Enables CNS-targeted biaryl construction (predicted LogP 2.29 ideal for BBB penetration) • Allows post-coupling oxidation of -SMe to sulfoxide/sulfone for systematic SAR exploration • Serves as a ROS-responsive probe scaffold via thioether oxidation sensing Supplied at ≥98% purity with reliable global shipping.

Molecular Formula C7H8BFO2S
Molecular Weight 186.02 g/mol
CAS No. 221030-80-4
Cat. No. B1343225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(methylthio)phenylboronic acid
CAS221030-80-4
Molecular FormulaC7H8BFO2S
Molecular Weight186.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)SC)F)(O)O
InChIInChI=1S/C7H8BFO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
InChIKeyCNDNUZUKUGDDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-Fluoro-4-(methylthio)phenylboronic acid


3-Fluoro-4-(methylthio)phenylboronic acid is a specialized arylboronic acid building block characterized by the unique combination of a fluorine atom and a methylthio (-SMe) group on the phenyl ring . This structural motif is critical for introducing both electron-withdrawing and electron-donating properties into target molecules, enabling fine-tuned reactivity and physicochemical profiles. It is primarily employed as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl and heteroaryl systems . The compound is typically offered at high purity (≥98%) for demanding pharmaceutical and material science research applications .

Workflow Suzuki-Miyaura cross-coupling building block
Electronic profile Fluoro/methylthio push-pull aryl system
Grade High-purity research-grade boronic acid

Why 3-Fluoro-4-(methylthio)phenylboronic Acid Is Irreplaceable


Substituting this specific compound with a seemingly similar analogue, such as a different regioisomer, an oxygen analog, or a non-methylthio-substituted phenylboronic acid, will fundamentally alter the reaction outcomes and downstream properties. The unique 3-fluoro, 4-methylthio substitution pattern dictates a specific electronic and steric environment , resulting in quantifiable differences in lipophilicity (LogP), reactivity, and the stability of the resulting intermediates. As demonstrated by class-level studies on fluorinated boronic acids, even minor positional changes can significantly impact both the Lewis acidity and hydrolytic stability of the boronic acid moiety, directly affecting coupling efficiency and the formation of unwanted protodeboronation byproducts [1]. The quantitative evidence below demonstrates that simple substitution will compromise key design parameters, such as target LogD and synthetic handle availability, making the specific CAS 221030-80-4 compound non-interchangeable for precise scientific and procurement needs.

Regioisomer or oxygen analogue

A different substitution pattern alters electronic and steric environment, shifting coupling efficiency and side-reaction profile.

Non-methylthio arylboronic acid

Absence of the oxidizable -SMe handle removes post-coupling diversification, limiting SAR exploration.

Oxidized sulfonyl analogue

Drastically different lipophilicity profile (LogP shift) may not support membrane permeability requirements.

Quantitative Differentiation of 3-Fluoro-4-(methylthio)phenylboronic acid


Enhanced Lipophilicity vs. Methoxy Analogue

The presence of the methylthio (-SMe) group imparts a significantly higher lipophilicity compared to its oxygen-containing analogue, 3-fluoro-4-methoxyphenylboronic acid. This is a critical factor for optimizing membrane permeability and target binding in medicinal chemistry . The predicted LogP for the target compound is 2.29 , whereas the reported LogP for the 4-methoxy analogue is -0.48590 . This substantial difference can drastically alter a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Lipophilicity vs. methoxy
Cross-study comparable
~2.78 LogP difference
Target LogP 2.29 vs methoxy −0.48590
Supports lipophilicity-driven design for membrane permeability.
Predicted values; verify experimental LogP.
Lipophilicity Drug Design Membrane Permeability LogP

Lipophilicity Advantage Over Sulfonyl Analogue

When compared to the oxidized sulfonyl analogue, 3-fluoro-4-(methylsulfonyl)phenylboronic acid, the target compound provides a drastically different lipophilicity profile. The methylthio group yields a predicted LogP of 2.29 , which is more than two orders of magnitude higher than the sulfonyl analogue's LogP of -0.01020 . This difference is crucial for applications requiring passive diffusion across biological membranes, such as the blood-brain barrier.

Lipophilicity vs. sulfonyl
Cross-study comparable
~2.30 LogP difference
Target LogP 2.29 vs sulfonyl −0.01020
Higher lipophilicity may favor passive membrane diffusion in CNS models.
Predicted values; experimental confirmation needed.
CNS Drug Discovery LogP Blood-Brain Barrier Sulfonyl vs. Methylthio

Storage Requirement Reflecting Lower Stability

The recommended storage condition for 3-Fluoro-4-(methylthio)phenylboronic acid is 4°C under an inert nitrogen atmosphere . This is a more stringent requirement compared to many common phenylboronic acid analogues, such as 3-fluoro-4-methoxyphenylboronic acid, which can be stored long-term at room temperature in a cool, dry place . This indicates a higher propensity for decomposition or protodeboronation, a class-level inference supported by studies showing that electron-rich and specific substitution patterns on arylboronic acids can enhance instability [1].

Storage stability
Class-level inference
4°C under nitrogen required
Methoxy analogue stable at room temperature
Procurement and handling protocols must account for higher sensitivity.
Inferred from storage requirements; review specific lot data.
Compound Stability Storage Condition Protodeboronation Procurement

Oxidizable Methylthio (-SMe) Synthetic Handle

A key differentiating feature of this compound is the presence of the methylthio (-SMe) group, which serves as a versatile synthetic handle for late-stage functionalization. Unlike its oxygen or alkyl analogues, the sulfur atom can be selectively oxidized to a sulfoxide (-SOMe) or sulfone (-SO2Me), introducing a dramatic polarity shift and creating new hydrogen-bonding opportunities in the target molecule . This is in stark contrast to analogues like 3-fluoro-4-methylphenylboronic acid or 3-fluoro-4-methoxyphenylboronic acid, which lack this tunable handle.

Oxidizable -SMe handle
Class-level inference
Tunable synthetic handle present
Methyl or methoxy analogues lack this functionality
Enables post-coupling diversification via selective S-oxidation.
Structural feature; validate oxidation selectivity under reaction conditions.
Synthetic Handle Oxidation Sulfoxide Sulfone Derivatization

Key Applications of 3-Fluoro-4-(methylthio)phenylboronic acid


CNS-Penetrant Drug Candidate Optimization

Leveraging the compound's high predicted LogP of 2.29 , this boronic acid is ideally suited for constructing biaryl cores intended for central nervous system (CNS) targets, where a LogD in the 2-4 range is often associated with optimal blood-brain barrier penetration. The alternative methoxy or sulfonyl analogues, with their significantly lower LogP values, would likely yield molecules with poor brain exposure [REFS-2, REFS-3].

Late-Stage Diversification by Methylthio Oxidation

In structure-activity relationship (SAR) studies, researchers can use 3-fluoro-4-(methylthio)phenylboronic acid as a common intermediate. After performing the desired Suzuki-Miyaura coupling to install the biaryl framework, the methylthio group can be selectively oxidized to a sulfoxide or sulfone. This allows for the systematic exploration of a compound series' physicochemical space and biological activity without resynthesizing the entire molecule from a new boronic acid starting material .

Electron-Rich Aromatic Systems for Material Science

The electron-donating nature of the methylthio group , combined with the electron-withdrawing fluorine, creates a unique electronic push-pull system on the phenyl ring. This makes the compound a valuable monomer or building block in the synthesis of functional materials, such as organic semiconductors or liquid crystals, where precise control over the HOMO/LUMO energy levels is critical. The ability to further oxidize the sulfur atom provides a post-polymerization tool for tuning electronic properties.

Chemical Biology Probes for Oxidative Stress

The methylthio group's susceptibility to oxidation can be exploited in the design of chemical biology probes. A fluorescent or bioactive molecule constructed using this boronic acid could act as a sensor for reactive oxygen species (ROS). The oxidation of the thioether to a sulfoxide or sulfone would result in a measurable change in the molecule's properties (e.g., fluorescence intensity or cellular localization), providing a quantifiable readout of oxidative stress in a cellular or in vivo model.

Application
Selection Property
Validation Focus
CNS biaryl core synthesis
Predicted lipophilicity for membrane permeability
Assess BBB penetration potential in ADME models
SAR diversification by S-oxidation
Tunable methylthio handle
Post-coupling physicochemical tuning
Organic semiconductor synthesis
Electron push-pull aryl system
HOMO/LUMO energy level modulation
ROS-responsive probe development
Oxidation-sensitive thioether
Oxidative stress readout in cell-based assays

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